molecular formula C29H29BrN4O6S B2804800 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide CAS No. 422288-53-7

4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

Numéro de catalogue: B2804800
Numéro CAS: 422288-53-7
Poids moléculaire: 641.54
Clé InChI: ZDYKFLNGLJQKRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a brominated quinazolinone core, a dimethoxyphenyl group, and a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Propriétés

IUPAC Name

4-[[6-bromo-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN4O6S/c1-38-13-12-31-27(36)19-6-4-18(5-7-19)16-34-28(37)22-14-20(30)8-10-23(22)33-29(34)41-17-26(35)32-24-15-21(39-2)9-11-25(24)40-3/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYKFLNGLJQKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

641.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Carbamoylation: The attachment of the dimethoxyphenyl group through a carbamoyl linkage.

    Thioether Formation: The formation of a thioether bond between the quinazolinone and the dimethoxyphenyl group.

    Benzamide Formation: The final step involves the attachment of the benzamide moiety to the quinazolinone core.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The bromine atom in the quinazolinone core can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms involving the modulation of signaling pathways critical for tumor growth and survival.

For instance, studies have reported that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Antimicrobial Activity

The presence of the sulfanyl group in the compound may enhance its antimicrobial properties. Compounds containing similar functionalities have been evaluated for their effectiveness against a range of bacterial strains. Preliminary studies suggest that such compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Potential in Neurological Disorders

Given the structural similarities to known neuroactive compounds, there is potential for 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide to be explored as a candidate for treating neurological disorders such as Alzheimer's disease. Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of particular interest in this context .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Introduction of Functional Groups : The sulfanyl and methoxyethyl groups can be introduced via nucleophilic substitution reactions.
  • Bromination : The introduction of the bromine atom is generally performed using brominating agents under controlled conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

StudyFindings
Demonstrated anticancer activity against breast cancer cell lines through EGFR inhibition.
Investigated neuroprotective effects in animal models of Alzheimer's disease using related quinazoline derivatives.
Explored antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in vitro.

Mécanisme D'action

The mechanism of action of 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 4-{[6-chloro-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide
  • 4-{[6-fluoro-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

Uniqueness

The uniqueness of 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

The compound 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C22H28BrN3O4S
  • Molecular Weight: 485.45 g/mol
  • IUPAC Name: 4-{[6-bromo-2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains with promising results. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) comparable to conventional antibiotics like ciprofloxacin .
  • Anticancer Properties
    • Quinazoline derivatives are known for their anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, it was found to induce apoptosis in specific cancer cell lines, suggesting a potential mechanism involving the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition
    • The compound has been investigated for its inhibitory effects on various enzymes, including butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). It exhibited selective inhibition towards BChE (IC50 = 46.42 µM), which is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broad-spectrum activity with lower MIC values than some traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Activity

In vitro assays conducted on human cancer cell lines showed that the compound significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings highlight its potential as an anticancer drug candidate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.